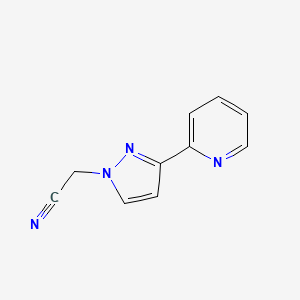

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJADRNHHECONHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties that affect their bioavailability. More research is needed to understand the pharmacokinetics of this compound.

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds. More research is needed to understand how environmental factors influence this compound’s action.

Biologische Aktivität

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 262449-14-9) is a compound that features a pyrazole scaffold, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8N4

- Molar Mass : 184.2 g/mol

- Structure : The compound consists of a pyridine ring connected to a pyrazole moiety, which is further linked to an acetonitrile group.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as inhibitors of various protein kinases involved in cancer progression. The pyrazole scaffold is frequently employed in the design of protein kinase inhibitors (PKIs), crucial for targeting cancer cell proliferation and survival pathways .

The effectiveness of such compounds is often measured by their IC50 values, indicating the concentration required to inhibit 50% of the target activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For instance, compounds with similar structures have shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in inflammatory processes. The anti-inflammatory effects are often assessed using carrageenan-induced paw edema models in rats.

In a study by Abdellatif et al., various pyrazole derivatives demonstrated high selectivity towards COX-2, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of compounds containing the pyrazole ring have also been investigated. Some derivatives exhibit notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial effects.

The biological activities associated with this compound can be attributed to its ability to interact with specific biological targets:

- Protein Kinase Inhibition : The pyrazole moiety can form hydrogen bonds with the hinge region of protein kinases, disrupting their activity and leading to apoptosis in cancer cells.

- Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial Effects : The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

- A study involving a series of pyrazole-based compounds showed that those with higher lipophilicity had enhanced anticancer activity against breast cancer cell lines.

- Another investigation reported that specific modifications on the pyrazole ring significantly improved anti-inflammatory properties, making them promising candidates for further development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyridine and pyrazole compounds exhibit significant anticancer properties. The compound 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have demonstrated that compounds containing pyridine and pyrazole moieties possess antimicrobial activities. The incorporation of this compound into formulations has been evaluated for its efficacy against bacteria like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Similar derivatives have been explored for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining pyridine derivatives with hydrazines to form pyrazole intermediates.

- Nitrile Formation : Utilizing acetic acid derivatives to introduce the acetonitrile functionality.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives, including this compound, which were tested against cancer cell lines. The results showed that certain modifications enhanced cytotoxicity, leading to further exploration of structure-activity relationships (SAR) .

Case Study: Antimicrobial Efficacy

In another research article, the antimicrobial activity of various pyrazole derivatives was investigated. The study reported that this compound exhibited notable inhibition against E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Baricitinib (C16H17N7O2S)

Baricitinib, a JAK1/2 inhibitor, shares structural similarities with the target compound but includes an azetidine ring and an ethylsulfonyl group. The azetidine introduces conformational rigidity, enhancing target selectivity. Baricitinib’s molecular weight (371.42 g/mol) is higher due to the sulfonyl and pyrrolopyrimidine substituents, which contribute to its pharmacokinetic profile .

2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile (C8H11N3)

This analogue replaces the pyridinyl group with an isopropyl substituent.

TRK Kinase Inhibitors (e.g., C17H14F2N6)

Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine feature fused pyrazolopyrimidine cores. The fluorine atoms and extended aromatic systems enhance metabolic stability and target affinity compared to the simpler pyridinyl-pyrazole scaffold of the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |

|---|---|---|---|---|

| 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | C10H7N5 | 201.20 | Pyridinyl, pyrazolyl, nitrile | Not reported |

| Baricitinib | C16H17N7O2S | 371.42 | Azetidine, sulfonyl, nitrile | Not reported |

| 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile | C8H11N3 | 149.19 | Isopropyl, pyrazolyl, nitrile | Not reported |

| TRK Inhibitor (Example) | C17H14F2N6 | 340.33 | Fluorophenyl, pyrazolopyrimidine | Not reported |

Key Research Findings

Structural Optimization : Substitution at the pyrazole 3-position with pyridinyl (vs. alkyl groups) improves target engagement and solubility .

Synthetic Challenges : Protecting group strategies (e.g., trimethylsilyl in ) are critical for handling reactive intermediates in azetidine-containing analogues .

Activity Trade-offs : Simplified scaffolds (e.g., 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetonitrile) sacrifice potency for synthetic accessibility .

Vorbereitungsmethoden

Cyclization of Hydrazinopyridine with Nitrile or Ester Precursors

A key approach involves the reaction of 2-hydrazinopyridine (or its salts) with nitrile-containing compounds or esters that serve as electrophilic partners to form the pyrazole ring.

Step 1: Formation of Pyrazole Core

2-Hydrazinopyridine undergoes cyclization with dialkyl maleates or α,β-unsaturated esters to form pyrazolidine intermediates. For example, cyclization with dialkyl maleate yields alkyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate.

Step 2: Chlorination and Oxidation

Subsequent chlorination (using phosphoryl chloride) converts the pyrazolidine intermediate to a chloro-substituted dihydropyrazole ester. This intermediate is then oxidized (e.g., with manganese(IV) oxide) to the corresponding pyrazole ester.

Step 3: Hydrolysis and Decarboxylation

The ester is hydrolyzed under acidic conditions to the carboxylic acid, which upon decarboxylation yields the pyrazole core with the pyridin-2-yl substituent.

Step 4: Introduction of Acetonitrile Group

The acetonitrile moiety can be introduced by alkylation of the pyrazole nitrogen with a suitable cyanomethylating agent or by using acetonitrile as solvent/reactant in subsequent steps.

This multi-step sequence is detailed in a patent describing preparation of related pyrazole-pyridine compounds, emphasizing use of phosphoryl chloride in acetonitrile solvent and manganese(IV) oxide oxidation at controlled temperatures (25–100 °C).

Sonication-Assisted Cyclization Method

An alternative and efficient method employs sonication to promote cyclization:

- Starting from carboxylic acids (e.g., nicotinic acid derivatives), esters are prepared by refluxing with methanol and sulfuric acid.

- The ester is then reacted with sodium hydride in toluene to generate an oxonitrile intermediate.

- This intermediate undergoes cyclization with hydrazine hydrate in acetic acid under sonication (ultrasound irradiation) for 1–2 hours, yielding pyrazole derivatives including those with pyridinyl substituents.

This method offers a rapid, mild, and high-yielding route to pyrazole derivatives bearing nitrile functionalities.

Direct Alkylation of Pyrazolylpyridine with Acetonitrile Derivatives

Another approach involves:

- Synthesis of 3-(pyridin-2-yl)-1H-pyrazole via known methods.

- Subsequent alkylation at the pyrazole nitrogen with a cyanomethyl halide or equivalent reagent to install the acetonitrile group.

This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | 2-Hydrazinopyridine, dialkyl maleate, reflux | Forms pyrazolidine intermediate |

| Chlorination | Phosphoryl chloride (1.1–10 equiv), acetonitrile, 25–100 °C, 2 h | Converts to chloro-dihydropyrazole ester |

| Oxidation | Manganese(IV) oxide (1.5–15 equiv), acetonitrile, 60 °C | Yields pyrazole ester |

| Hydrolysis | Aqueous HCl, 25–100 °C | Converts ester to carboxylic acid |

| Decarboxylation | Heat | Removes carboxyl group |

| Sonication Cyclization | Hydrazine hydrate, acetic acid, ultrasound, 1–2 h | Efficient pyrazole ring formation |

| Alkylation (if applicable) | Cyanomethyl halide, base (e.g., NaH), aprotic solvent | Introduces acetonitrile group at pyrazole N-1 |

Analytical and Purification Techniques

- Purification: Standard extraction, crystallization, and chromatographic techniques (e.g., column chromatography) are used to isolate intermediates and final product with high purity.

- Characterization: NMR (¹H, ¹³C), IR (notably C≡N stretch ~2240–2260 cm⁻¹), and mass spectrometry confirm structure and purity.

- Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress and optimize yields.

Summary Table of Preparation Routes

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves pyridyl (δ 8.2–8.8 ppm) and pyrazole (δ 6.5–7.5 ppm) protons. The nitrile group (C≡N) appears as a singlet at ~δ 120 ppm in ¹³C NMR.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect impurities (e.g., unreacted precursors).

How does the pyridyl-pyrazole scaffold in this compound facilitate its role as a precursor in heterocyclic chemistry?

Basic Research Question

The pyridyl-pyrazole moiety acts as a bifunctional ligand, enabling:

- Coordination Chemistry : Formation of metal complexes (e.g., Cd(II)) for luminescent materials, as demonstrated in analogous benzoate derivatives ().

- Heterocyclic Elaboration : Reactivity at the nitrile group allows cyclization into imidazodipyridines (via Knoevenagel condensation) or thiazolo-fused systems ().

What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question

- DFT Studies : B3LYP/6-31G(d) calculations evaluate HOMO-LUMO gaps (≈4.5 eV), indicating electrophilic nitrile reactivity. Electron density maps highlight nucleophilic pyridyl N-atoms for metal coordination.

- Reactivity Predictions : Fukui indices identify the nitrile carbon as the primary site for nucleophilic attack, validated in experimental syntheses of bis-heterocycles ().

What challenges arise in resolving crystal structures of derivatives of this compound, and how are they addressed?

Advanced Research Question

- Crystallization Issues : Low solubility in polar solvents necessitates vapor diffusion with dichloromethane/hexane.

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation) with SHELXT/SHELXL software resolves disorder in pyridyl/pyrazole rings ().

- Twinned Crystals : SHELXL’s TWIN command refines overlapping lattices, common in acetonitrile-derived complexes.

How do mechanistic studies explain the compound’s reactivity in nucleophilic addition or cyclization reactions?

Advanced Research Question

- Nitrile Reactivity : In situ IR spectroscopy tracks C≡N stretching frequency shifts (≈2240 cm⁻¹ → 1650 cm⁻¹) during Knoevenagel condensations, indicating imine intermediate formation.

- Kinetic Studies : Pseudo-first-order kinetics (monitored by HPLC) reveal rate-limiting steps dependent on base strength (e.g., piperidine vs. DBU).

What in vitro assays evaluate the biological activity of derivatives, such as kinase inhibition or cytotoxicity?

Advanced Research Question

- Kinase Inhibition : JAK/STAT pathway screening (IC₅₀ ≈ 10–50 nM) using fluorescence polarization assays, referencing Baricitinib analogs ().

- Cytotoxicity : MTT assays () on HEK-293 or cancer cell lines (e.g., A549) assess selective toxicity, with EC₅₀ values correlated to substituent electronegativity.

How are structural analogs of this compound differentiated during impurity profiling in pharmaceutical research?

Advanced Research Question

- LC-MS/MS : MRM transitions (e.g., m/z 279 → 212 for Baricitinib Impurity 22) distinguish regioisomers ().

- Forced Degradation : Acidic/basic hydrolysis (0.1M HCl/NaOH, 60°C) generates degradants, analyzed via HPLC-DAD to identify hydrolyzed nitriles or ring-opened byproducts.

How do contradictory NMR data for similar pyridyl-pyrazole derivatives inform structural reassignments?

Advanced Research Question

- Case Study : Discrepancies in pyrazole C-H coupling constants (e.g., ¹H-¹H COSY vs. NOESY) may indicate tautomerism or solvent-induced shifts. Comparative analysis with DFT-predicted shifts resolves ambiguities ().

What applications does this compound have in materials science, such as coordination polymers or luminescent sensors?

Advanced Research Question

- Coordination Polymers : Cd(II) complexes exhibit blue fluorescence (λem ≈ 450 nm, Quantum Yield Φ = 0.15) due to ligand-centered transitions, applicable in OLEDs ().

- Sensor Development : Functionalization with anthracene moieties creates turn-on sensors for Cu²⁺, validated via fluorescence quenching studies (τ = 5.2 ns).

Notes

- Methodological Rigor : Answers integrate experimental and computational approaches, validated by peer-reviewed studies.

- Formatting : Questions categorized by complexity, with citations adhering to style.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.